Benzyl 4-[[2-aminopropanoyl(ethyl)amino]methyl]piperidine-1-carboxylate
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Overview
Description
Benzyl 4-[[2-aminopropanoyl(ethyl)amino]methyl]piperidine-1-carboxylate is a complex organic compound that features a piperidine ring, a benzyl group, and an aminopropanoyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 4-[[2-aminopropanoyl(ethyl)amino]methyl]piperidine-1-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Benzyl Group: The benzyl group is often introduced via nucleophilic substitution reactions.
Attachment of the Aminopropanoyl Moiety: This step involves the reaction of the piperidine derivative with an aminopropanoyl chloride under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Benzyl 4-[[2-aminopropanoyl(ethyl)amino]methyl]piperidine-1-carboxylate undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the benzyl and piperidine moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Benzyl 4-[[2-aminopropanoyl(ethyl)amino]methyl]piperidine-1-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of Benzyl 4-[[2-aminopropanoyl(ethyl)amino]methyl]piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Benzyl 4-[amino(2-fluorophenyl)methyl]piperidine-1-carboxylate
- 4-Benzylpiperidine
Uniqueness
Benzyl 4-[[2-aminopropanoyl(ethyl)amino]methyl]piperidine-1-carboxylate is unique due to its specific combination of functional groups and structural features
Properties
Molecular Formula |
C19H29N3O3 |
---|---|
Molecular Weight |
347.5 g/mol |
IUPAC Name |
benzyl 4-[[2-aminopropanoyl(ethyl)amino]methyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C19H29N3O3/c1-3-21(18(23)15(2)20)13-16-9-11-22(12-10-16)19(24)25-14-17-7-5-4-6-8-17/h4-8,15-16H,3,9-14,20H2,1-2H3 |
InChI Key |
PNUVIQRFSLLHKH-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC1CCN(CC1)C(=O)OCC2=CC=CC=C2)C(=O)C(C)N |
Origin of Product |
United States |
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